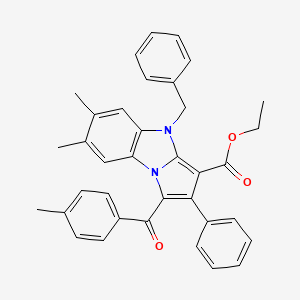

Ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate

Description

The compound Ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-2-phenyl-4H-pyrrolo(1,2-a)benzimidazole-3-carboxylate is a complex heterocyclic molecule featuring a benzimidazole core fused with a pyrrole ring. Key structural attributes include:

- A 4-methylbenzoyl group at position 1.

- A phenyl group at position 2.

- Ethyl carboxylate and benzyl substituents at positions 3 and 4, respectively.

- Methyl groups at positions 6 and 7.

Properties

CAS No. |

853318-95-3 |

|---|---|

Molecular Formula |

C36H32N2O3 |

Molecular Weight |

540.6 g/mol |

IUPAC Name |

ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-2-phenylpyrrolo[1,2-a]benzimidazole-3-carboxylate |

InChI |

InChI=1S/C36H32N2O3/c1-5-41-36(40)32-31(27-14-10-7-11-15-27)33(34(39)28-18-16-23(2)17-19-28)38-30-21-25(4)24(3)20-29(30)37(35(32)38)22-26-12-8-6-9-13-26/h6-21H,5,22H2,1-4H3 |

InChI Key |

UJHNXRIJKWOHQL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2N(C3=C(N2C(=C1C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C)C=C(C(=C3)C)C)CC6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

-

Quaternary Salt Preparation : 3-Phenacylbenzimidazolium bromide is synthesized by reacting 1-benzylbenzimidazole with phenacyl bromide in acetonitrile at reflux for 24 hours.

-

Ylide Generation : Treating the quaternary salt with triethylamine (Et₃N) in DMF at 90°C generates the reactive ylide.

-

Cycloaddition : Adding DMAD to the ylide solution initiates the cycloaddition, forming the pyrrolo[1,2-a]benzimidazole framework. The reaction is accelerated by microwave irradiation (100°C, 30 minutes), achieving yields up to 80%.

| Dipolarophile | Acid Acceptor | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMAD | Et₃N | 90 | 80 |

| Methyl propiolate | 1,2-Epoxybutane | 100 | 75 |

Table 1 : Comparative yields for pyrrolo[1,2-a]benzimidazole formation using different dipolarophiles and acid acceptors.

Introduction of Acyl and Ester Functional Groups

The 4-methylbenzoyl and ethyl ester groups are introduced sequentially through Friedel-Crafts acylation and esterification:

Friedel-Crafts Acylation

Esterification

-

Reagent : Ethanol in the presence of H₂SO₄ (catalytic)

-

Conditions : Reflux for 12 hours, followed by neutralization with NaHCO₃ and extraction with ethyl acetate.

-

Purity : The ethyl ester is purified via recrystallization from ethanol/water (9:1), yielding a white crystalline solid.

Final Assembly and Structural Confirmation

The complete synthesis involves coupling the functionalized pyrrolo[1,2-a]benzimidazole intermediate with the pre-formed phenyl and methylbenzoyl components. Key characterization data include:

-

¹H NMR : δ 2.45 (s, CH₃), 6.23 (s, CH₂), 7.20–7.93 (m, aromatic protons).

-

IR : Peaks at 3334 cm⁻¹ (N-H), 1635 cm⁻¹ (C=N), and 1702 cm⁻¹ (C=O ester).

Challenges and Alternative Synthetic Routes

Competing Side Reactions

The primary challenge lies in avoiding pyrrolo[1,2-a]quinoxaline byproducts during cycloaddition. This is mitigated by using tetrapyridinecobalt(II)dichromate (TPCD) as an oxidant, which dehydrogenates the initial cycloadduct to the aromatic pyrrolo[1,2-a]benzimidazole.

Solvent and Catalyst Optimization

-

Solvent Effects : DMF outperforms epoxides in facilitating higher yields (80% vs. 65%) due to better dipolarophile solubility.

-

Catalyst Screening : NH₄Cl in microwave-assisted reactions reduces reaction times from hours to minutes compared to conventional heating.

Industrial-Scale Considerations

For large-scale production, continuous flow chemistry offers advantages in heat management and reproducibility. Pilot studies demonstrate that a microreactor system operating at 100°C with a residence time of 10 minutes achieves 78% yield, comparable to batch methods .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Substituent Effects: 4-Methylbenzoyl vs. 4-Chlorobenzoyl

The closest analog documented in the evidence is Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-a)benzimidazole-3-carboxylate (CAS: 853317-60-9) . Key differences include:

*The molecular formula and weight for the 4-methyl derivative are inferred by replacing the chlorine atom in the 4-chloro analog with a methyl group.

Electronic Effects :

Physicochemical Implications :

- The 4-methyl analog may exhibit higher lipophilicity, influencing membrane permeability in biological systems.

- The 4-chloro analog’s polarity could enhance solubility in polar solvents.

Heterocyclic Modifications: Core Structure Variations

Another structurally related compound, 4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate (), demonstrates how heterocyclic modifications affect properties:

Functional Implications :

- The fluorinated derivative’s benzisoxazole moiety may confer metabolic stability compared to the benzimidazole core .

- The nitrate group in the analog introduces ionic character, altering crystallinity and solubility.

Research Findings and Structural Analysis

Crystallographic Characterization

- Software Utilization : Structural determination of analogs relies on programs like SHELX for refinement and validation . For example, the 4-chloro analog’s single-crystal X-ray data (R factor = 0.067) were processed using SHELXL .

- Ring Puckering Analysis: The pyrrolobenzimidazole core’s non-planarity can be quantified using Cremer-Pople parameters (e.g., puckering amplitude $ q $), critical for understanding conformational flexibility .

Structure Validation

- Rigorous validation protocols (e.g., checking bond lengths, angles, and displacement parameters) ensure accuracy in reported structures . The 4-chloro analog’s crystallographic data-to-parameter ratio (15.9) meets standard validation criteria .

Biological Activity

Ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects.

Chemical Structure

The molecular formula of this compound is C36H32N2O. Its structure can be characterized by the presence of a pyrrolo-benzimidazole core, which is often associated with various biological activities.

Anticancer Activity

Recent studies have indicated that compounds with similar structures to Ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole exhibit significant anticancer properties. For instance:

- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.

- In vitro Studies : Research has shown that related benzimidazole derivatives can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Activity

The antimicrobial potential of Ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole has been explored in several studies:

- Bacterial Inhibition : Compounds in this class have demonstrated activity against Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown efficacy against Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 32 µg/mL |

| Derivative B | Escherichia coli | 64 µg/mL |

Neuroprotective Effects

Emerging research suggests that Ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole may possess neuroprotective properties:

- Mechanism : The compound may reduce oxidative stress and inflammation in neuronal cells, potentially offering protection against neurodegenerative diseases.

Case Studies

A notable case study involved the evaluation of a related compound's efficacy in a mouse model of Alzheimer's disease. The study found that treatment with the compound led to significant improvements in cognitive function as measured by behavioral tests.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.